
Clobutinol Hydrochloride-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clobutinol-d6 (hydrochloride) is a deuterated form of Clobutinol hydrochloride, a compound known for its antitussive (cough suppressant) properties. Clobutinol itself was widely used in the past but was withdrawn from the market due to its potential to cause cardiac arrhythmia by prolonging the QT interval . The deuterated form, Clobutinol-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clobutinol-d6 (hydrochloride) typically involves the deuteration of Clobutinol. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of Clobutinol-d6 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
Clobutinol-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of Clobutinol-d6. These products are often studied to understand the metabolic pathways and potential therapeutic applications of the compound.
科学的研究の応用
Clobutinol-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Clobutinol under various conditions.
Biology: Employed in metabolic studies to trace the pathways and identify metabolites of Clobutinol.
Medicine: Investigated for its potential therapeutic effects and safety profile compared to the non-deuterated form.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
作用機序
The mechanism of action of Clobutinol-d6 (hydrochloride) is similar to that of Clobutinol. It acts on the central nervous system to suppress the cough reflex. The exact molecular targets and pathways are not fully understood, but it is believed to involve modulation of neurotransmitter release and receptor activity in the brain .
類似化合物との比較
Similar Compounds
Clobutinol: The non-deuterated form, known for its antitussive properties but withdrawn due to safety concerns.
Dextromethorphan: Another cough suppressant with a different mechanism of action.
Codeine: An opioid used for its cough suppressant and analgesic effects.
Uniqueness
Clobutinol-d6 (hydrochloride) is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, providing insights that are not possible with the non-deuterated form.
特性
分子式 |
C14H23Cl2NO |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3; |
InChIキー |
ZMROYCGIWPNZNJ-SKCUOGQWSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC(C)C(C)(CC1=CC=C(C=C1)Cl)O)C([2H])([2H])[2H].Cl |
正規SMILES |
CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


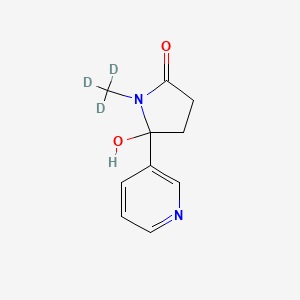
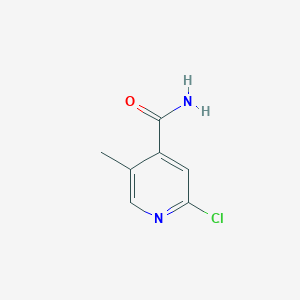
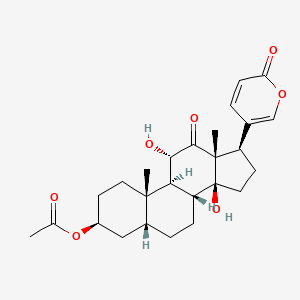
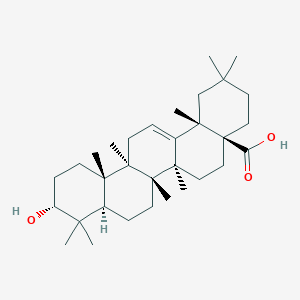


![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)


![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
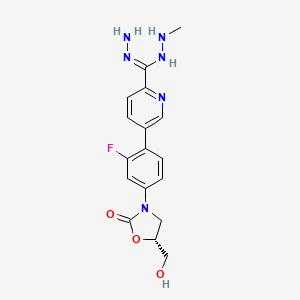

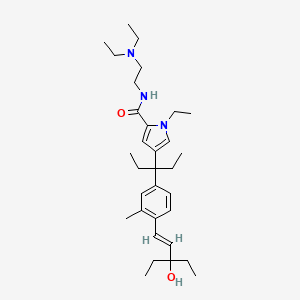
![3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12431951.png)
